3-Iodo-6-methylbenzene-1,2-diamine
Description
3-Iodo-6-methylbenzene-1,2-diamine is a halogenated aromatic diamine characterized by a benzene ring substituted with an iodine atom at position 3, a methyl group at position 6, and amino groups at positions 1 and 2. This compound’s structural features make it a candidate for applications in pharmaceutical synthesis, coordination chemistry, and materials science. However, direct experimental data on its synthesis, physicochemical properties, or biological activity are notably absent from the provided evidence. Its comparison with analogous compounds must therefore rely on inferences from structurally related diamines and substituent effects.
Properties
Molecular Formula |
C7H9IN2 |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
3-iodo-6-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C7H9IN2/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,9-10H2,1H3 |
InChI Key |
RNCFDYYLKINTRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)I)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-methylbenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 6-methylbenzene-1,2-diamine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation. These processes are optimized for large-scale production, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino groups may be oxidized to form nitro groups.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as nitric acid or potassium permanganate.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reagents like iodine and oxidizing agents.
Major Products:
Oxidation: Formation of 3-iodo-6-methylbenzene-1,2-dinitro.
Reduction: Formation of this compound from its nitro derivative.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Iodo-6-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-6-methylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and proteins. The iodine atom and amino groups play a crucial role in these interactions, potentially leading to modifications in the structure and function of the target molecules. These interactions can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Key analogs for comparison :
- 3-Methylbenzene-1,2-diamine (CAS unlisted, ): Lacks the iodine atom but shares the methyl and amino substituents.
- 4-Nitrobenzene-1,2-diamine (): Features a nitro group instead of iodine, influencing electronic properties.
- 4-Chlorobenzene-1,2-diamine (): Substituted with chlorine, a smaller halogen with distinct electronic and steric effects.
Physicochemical Properties
- Melting Points : While this compound’s melting point is undocumented, analogs like 1-methyllumazine-6,7-diamine () exhibit melting points >320°C, suggesting aromatic diamines with bulky substituents may have high thermal stability.
- Solubility : Iodo-substituted aromatics typically show lower solubility in polar solvents compared to methyl or nitro analogs due to increased hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
